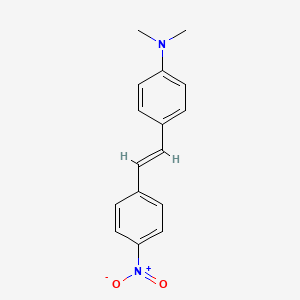
4-Diméthylamino-4'-nitrostilbène
Vue d'ensemble
Description
4-Dimethylamino-4’-nitrostilbene is an organic compound belonging to the class of stilbenes. It is characterized by the presence of a dimethylamino group and a nitro group attached to the stilbene backbone. This compound is known for its unique photophysical properties, making it a valuable molecule in various scientific research fields.
Applications De Recherche Scientifique
4-Dimethylamino-4’-nitrostilbene is widely used in scientific research due to its unique properties:
Chemistry: It serves as a probe for studying photoexcitation dynamics and state energy.
Biology: The compound is used in fluorescence microscopy to detect microplastics in water.
Industry: The compound is used as a proton/acid indicator and in the development of organic light-emitting diodes (OLEDs).
Mécanisme D'action
Target of Action
4-Dimethylamino-4’-nitrostilbene is primarily used as a proton/acid indicator and a physical chemistry probe .
Mode of Action
The compound’s mode of action is based on its solvatochromic properties , which means its color changes depending on the polarity of the solvent it is in . When 4-Dimethylamino-4’-nitrostilbene absorbs into a variety of polymers, its fluorescence emission spectrum shifts according to the polarity of the polymers . This property allows it to be used as a probe to study state energy and photoexcitation dynamics of molecules .
Biochemical Pathways
It can be used to study the photorelaxation pathways of molecules upon s1 excitation .
Result of Action
The primary result of 4-Dimethylamino-4’-nitrostilbene’s action is the change in its fluorescence emission spectrum according to the polarity of the substance it interacts with . This allows for the detection and analysis of various substances, including the identification of microplastics .
Analyse Biochimique
Biochemical Properties
4-Dimethylamino-4’-nitrostilbene plays a significant role in biochemical reactions, particularly as a proton/acid indicator and a physical chemistry probe. It interacts with various biomolecules, including enzymes and proteins, by absorbing into different polymers and exhibiting a positive shift in fluorescence emission spectrum based on the polarity of the environment . This property makes it useful in studying the state energy and photoexcitation dynamics of molecules .
Cellular Effects
4-Dimethylamino-4’-nitrostilbene has been shown to influence cellular processes by acting as a fluorescent dye that can discriminate different microplastics based on their polarity . This compound’s ability to absorb into various polymers and shift its fluorescence emission spectrum allows for the visualization and analysis of microplastics in water environments . Additionally, it can be used in fluorescence microscopy to study cellular components and their interactions .
Molecular Mechanism
At the molecular level, 4-Dimethylamino-4’-nitrostilbene exerts its effects through its solvatochromic properties, which involve changes in fluorescence emission based on the polarity of the surrounding environment . This compound can undergo photoexcitation, leading to various photorelaxation pathways that involve conical intersections and intersystem crossing networks . These pathways play a role in the compound’s ability to act as a probe in studying molecular dynamics and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Dimethylamino-4’-nitrostilbene can change over time due to its stability and degradation properties. Studies have shown that this compound can efficiently absorb into polymers and exhibit a positive shift in fluorescence emission spectrum over time .
Dosage Effects in Animal Models
The effects of 4-Dimethylamino-4’-nitrostilbene can vary with different dosages in animal models. While specific studies on dosage effects are limited, it is important to consider potential threshold effects and toxic or adverse effects at high doses . Understanding the dosage effects of this compound can help in determining its safe and effective use in various applications.
Metabolic Pathways
4-Dimethylamino-4’-nitrostilbene is involved in metabolic pathways that include interactions with enzymes and cofactors. Its role as a proton/acid indicator and physical chemistry probe allows it to influence metabolic flux and metabolite levels . The compound’s ability to undergo photoexcitation and photorelaxation pathways further contributes to its involvement in metabolic processes .
Transport and Distribution
Within cells and tissues, 4-Dimethylamino-4’-nitrostilbene is transported and distributed based on its interactions with transporters and binding proteins . Its solvatochromic properties allow it to localize and accumulate in specific cellular compartments, making it useful for studying cellular dynamics and interactions .
Subcellular Localization
4-Dimethylamino-4’-nitrostilbene exhibits subcellular localization based on its targeting signals and post-translational modifications . This compound can be directed to specific compartments or organelles, where it can exert its effects on cellular activity and function
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dimethylamino-4’-nitrostilbene typically involves the condensation of 4-nitrobenzaldehyde with N,N-dimethylaniline in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization.
Industrial Production Methods: On an industrial scale, the synthesis follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Dimethylamino-4’-nitrostilbene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products Formed:
Oxidation: Amino derivatives.
Reduction: Nitro derivatives.
Substitution: Halogenated or nitrated stilbenes.
Comparaison Avec Des Composés Similaires
- 4-Dimethylamino-4’-nitrostilbene
- 4-Nitrostilbene
- 4-Dimethylamino-4’-methoxystilbene
Comparison: 4-Dimethylamino-4’-nitrostilbene stands out due to its strong push-pull electronic properties, which result from the presence of both electron-donating (dimethylamino) and electron-withdrawing (nitro) groups. This unique combination enhances its photophysical properties, making it more effective in applications like fluorescence microscopy and OLEDs compared to its analogs.
Propriétés
IUPAC Name |
N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLSIZITFJRWPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40859877 | |
| Record name | N,N-Dimethyl-4-[2-(4-nitrophenyl)ethenyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40859877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4584-57-0 | |
| Record name | 4′-(Dimethylamino)-4-nitrostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4584-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DANS?
A1: The molecular formula of DANS is C16H16N2O2, and its molecular weight is 268.31 g/mol.
Q2: What are the characteristic spectroscopic features of DANS?
A2: DANS exhibits a strong charge-transfer absorption band in the visible region, which undergoes a solvatochromic shift, appearing at longer wavelengths in more polar solvents. [, , ] This shift is attributed to the stabilization of the excited state dipole moment in polar environments. [, ] The molecule also exhibits fluorescence, the lifetime and quantum yield of which are strongly solvent-dependent. [, ]
Q3: How does the structure of DANS affect its UV-Vis absorption spectrum?
A3: The "push-pull" structure of DANS, with the electron-donating dimethylamino group and the electron-withdrawing nitro group linked by the stilbene bridge, results in significant intramolecular charge transfer (ICT) upon excitation. [, , , ] This ICT process is responsible for the strong absorption band in the visible region and its observed solvatochromism. [, , , , ]
Q4: What is the stability of DANS in different environments?
A4: DANS is susceptible to photodegradation, particularly in the near-infrared region. [, ] The degradation process is wavelength and absorption mechanism-dependent, suggesting involvement of different excited states. [, ] DANS incorporated into poly(methyl methacrylate) (PMMA) films shows a significant decrease in second harmonic generation (SHG) efficiency over time at room temperature, indicating a loss of chromophore orientation. []
Q5: What are the key nonlinear optical properties of DANS?
A7: DANS exhibits a significant second-order nonlinear optical response, making it suitable for applications such as second-harmonic generation (SHG). [, , , , , , ] Its large first hyperpolarizability is further amplified in linear aggregates, demonstrating potential for enhancing NLO responses through molecular organization. []
Q6: How can DANS be used for SHG applications?
A8: DANS has been incorporated into various waveguide structures for efficient SHG, including channel waveguides [, , ], periodically poled waveguides [], and multilayer waveguides. [] Both co-propagating and counter-propagating SHG schemes have been investigated with DANS-based devices. [, ]
Q7: What are the challenges in using DANS for SHG devices?
A9: Challenges include achieving and maintaining efficient chromophore orientation through poling [, , ], optimizing the trade-off between nonlinearity and absorption at the desired wavelengths [], and addressing the stability of the poled state over time. [, ]
Q8: How is computational chemistry used to study DANS?
A10: Density functional theory (DFT) and time-dependent DFT (TDDFT) calculations are used to investigate the electronic structure and spectral properties of DANS and its protonated forms. [, ] Molecular dynamics (MD) simulations help understand the electric field poling process of DANS embedded in polymer matrices and the dynamics of chromophore orientation. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



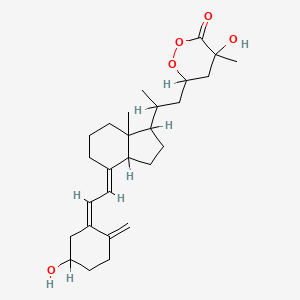
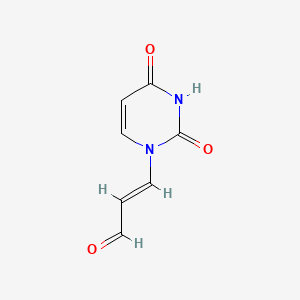

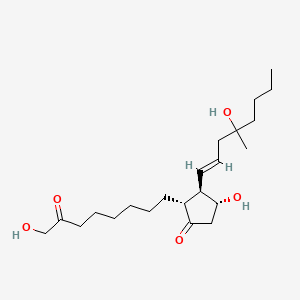
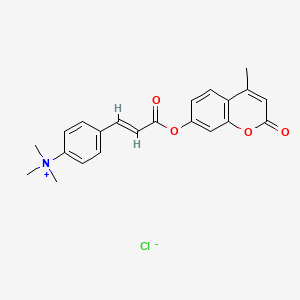
![2,2,5a,8a-Tetramethyldecahydro-2H-naphtho[1,8-bc]furan](/img/structure/B1242648.png)
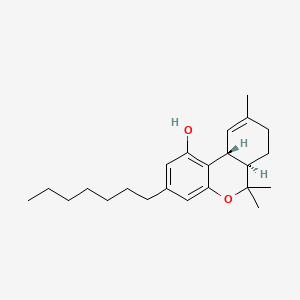

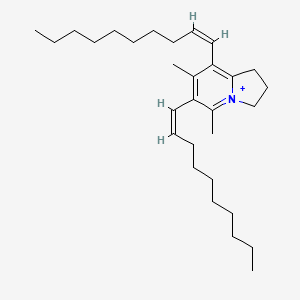
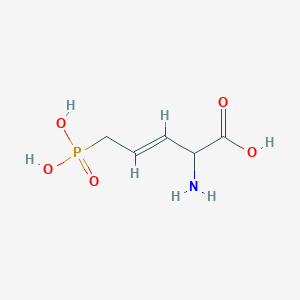

![7-(2,5-Dimethoxy-phenyl)-9-[1-(3-hydroxy-phenyl)-meth-(Z)-ylidene]-5,7-dihydro-6H-10-thia-7a,11-diaza-cyclopenta[b]phenanthren-8-one](/img/structure/B1242659.png)
![2-[3-[(Z)-[11-(2-methoxyphenyl)-13-oxo-15-thia-12,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,16-pentaen-14-ylidene]methyl]phenoxy]acetic acid](/img/structure/B1242661.png)
